molecular formula C15H18BrN3O2 B2559946 2-(5-bromo-2-methoxyanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1240913-08-9

2-(5-bromo-2-methoxyanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B2559946
CAS No.: 1240913-08-9
M. Wt: 352.232
InChI Key: GIKLUXJFFKGSFT-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methoxyanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide is a useful research compound. Its molecular formula is C15H18BrN3O2 and its molecular weight is 352.232. The purity is usually 95%.
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Scientific Research Applications

Bromine Transfer Reactions

Research by Wakabayashi et al. (1985) in the domain of bromine transfer reactions, particularly involving compounds with structures similar to 2-(5-bromo-2-methoxyanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide, demonstrated complex reactions under certain conditions. Their study explored the stability and reaction pathways of similar bromo compounds under the influence of strong acids, providing insights into the chemical behavior of brominated organic compounds (Wakabayashi et al., 1985).

Synthesis and Pharmacological Assessment

Rani et al. (2016) synthesized derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, which have a structural resemblance to the compound . Their study aimed to investigate the potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties of these derivatives. This research highlights the pharmaceutical relevance of bromoacetamide derivatives in developing new therapeutic agents (Rani et al., 2016).

Formation of Cyclopropanes and Heterocycles

Farin˜a et al. (1987) explored the formation of cyclopropanes and five-membered heterocycles from bromo-acrylic acid derivatives, closely related to the target compound. This study contributes to understanding the chemical behavior of bromoacetamide derivatives in forming complex structures, which could be significant in developing new synthetic methodologies and potentially in pharmaceutical synthesis (Farin˜a et al., 1987).

Bromomelatonin Synthesis

Duranti et al. (1992) conducted research on the synthesis of 2-bromomelatonin, a compound structurally related to this compound. Their study provides valuable insights into the synthesis and characterization of brominated compounds, particularly their binding affinity and agonist behavior in physiological studies, which could have implications for understanding the pharmacological properties of similar bromoacetamide derivatives (Duranti et al., 1992).

Properties

IUPAC Name

2-(5-bromo-2-methoxyanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c1-15(9-17,10-3-4-10)19-14(20)8-18-12-7-11(16)5-6-13(12)21-2/h5-7,10,18H,3-4,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKLUXJFFKGSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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